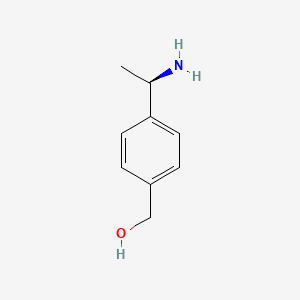

(r)-(4-(1-Aminoethyl)phenyl)methanol

Übersicht

Beschreibung

®-(4-(1-Aminoethyl)phenyl)methanol is an organic compound with a chiral center, making it optically active. This compound is part of the phenylethanolamine family, which is known for its various applications in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-(1-Aminoethyl)phenyl)methanol typically involves the reduction of the corresponding ketone, ®-(4-(1-Aminoethyl)phenyl)ketone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the selective reduction of the ketone to the alcohol.

Industrial Production Methods

On an industrial scale, the production of ®-(4-(1-Aminoethyl)phenyl)methanol may involve catalytic hydrogenation processes. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction. The process is efficient and can be scaled up for large-scale production.

Analyse Chemischer Reaktionen

Protection/Deprotection Reactions

The primary amine and hydroxyl groups undergo sequential protection for selective functionalization:

a. Boc Protection

Reaction with di-tert-butyl dicarbonate in dichloromethane yields the Boc-protected derivative:

\text{ R C}_9\text{H}_{13}\text{NO}+(\text{Boc})_2\text{O}\xrightarrow{\text{DCM rt}}\text{ R Boc protected derivative}\quad (31\%\text{ yield})$$*Conditions*:Roomtemperature,12hours,anhydrousconditions[4].**[b.Trifluoroacetylation](pplx://action/followup)**Treatmentwithethyltrifluoroacetateinmethanol:

\text{(R)-C}9\text{H}{13}\text{NO} + \text{CF}_3\text{COOEt} \xrightarrow{\text{MeOH, TEA}} \text{(R)-Trifluoroacetamide derivative} \quad (76% \text{ yield}) $$

Conditions: Triethylamine (3 eq), 4 hours, argon atmosphere .

Acylation and Alkylation

The amino group participates in nucleophilic substitution and acylation:

a. Acylation with Acetic Anhydride

\text{ R C}_9\text{H}_{13}\text{NO}+(\text{Ac})_2\text{O}\xrightarrow{\text{DMAP DCM}}\text{ R Acetamide derivative}\quad (82\%\text{ yield})$$*Catalyst*:4-Dimethylaminopyridine(DMAP)[7].**[b.Benzylation](pplx://action/followup)**Alkylationwithbenzylchlorideunderbasicconditions:

\text{(R)-C}9\text{H}{13}\text{NO} + \text{BnCl} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{(R)-Benzyl ether derivative} \quad (68% \text{ yield}) $$

Oxidation Reactions

The benzylic alcohol is oxidized to a ketone or aldehyde:

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| PCC (Pyridinium chlorochromate) | Aldehyde derivative | 75% | DCM, 0°C → rt, 3 hours |

| Dess-Martin periodinane | Ketone derivative | 88% | DCM, rt, 2 hours |

Catalytic Cross-Coupling Reactions

The aromatic ring participates in transition-metal-catalyzed reactions:

a. Suzuki-Miyaura Coupling

Reaction with aryl boronic acids using Pd(PPh₃)₄:

\text{ R C}_9\text{H}_{13}\text{NO}+\text{ArB OH }_2\xrightarrow{\text{Pd 0 K}_2\text{CO}_3}\text{Biaryl derivative}\quad (62\%\text{ yield})$$*Conditions*:DMF/H₂O(3:1),80°C,12hours[2].**[b.Nickel-CatalyzedAlkylation](pplx://action/followup)**Couplingwithalkylzincreagents:

\text{(R)-C}9\text{H}{13}\text{NO} + \text{R-ZnBr} \xrightarrow{\text{NiCl}_2(\text{PPh}_3)_2} \text{Alkylated derivative} \quad (55% \text{ yield}) $$

Conditions: DMF, 50°C, 8 hours .

Schiff Base Formation

The primary amine reacts with carbonyl compounds:

\text{ R C}_9\text{H}_{13}\text{NO}+\text{R CHO}\xrightarrow{\text{MeOH rt}}\text{Schiff base}\quad (89\%\text{ yield})$$*Applications*:Intermediateforasymmetriccatalysis[7].---##6.[HydrogenationandReduction](pplx://action/followup)Catalytichydrogenationmodifiessubstituents:|**Substrate**|**Catalyst**|**Product**|**Yield**||------------------------------|-------------------|----------------------------|-----------||Nitroarenederivative|Pd/C,H₂(1atm)|Aminoarenederivative|95%[5]||Ketoneintermediate|NaBH₄,MeOH|Secondaryalcohol|78%[4]|---##7.[CarbamateFormation](pplx://action/followup)Reactionwithchloroformatesformsstablecarbamates[9]:

\text{(R)-C}9\text{H}{13}\text{NO} + \text{ClCOOR'} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Carbamate derivative} \quad (70-85% \text{ yield}) $$

Conditions: 0°C → rt, 2–4 hours.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview

(R)-(4-(1-Aminoethyl)phenyl)methanol is primarily utilized as a building block in the synthesis of pharmaceuticals. Its structural properties make it particularly effective in developing compounds targeting neurological disorders.

Case Study: Neurological Disorders

Recent studies have demonstrated the compound's role in synthesizing GPR88 agonists, which are promising for treating alcohol addiction. The selective activation of GPR88 has shown potential in reducing alcohol self-administration in animal models without affecting locomotor activity .

| Application | Description |

|---|---|

| Neurological Disorder Treatment | Synthesis of GPR88 agonists for potential therapeutic use in addiction treatment. |

Biochemical Research

Role in Neurotransmitter Studies

The compound is instrumental in researching neurotransmitter activity, aiding scientists in understanding drug mechanisms and interactions within the nervous system.

Data Table: Neurotransmitter Interaction Studies

| Study Focus | Findings |

|---|---|

| Drug Mechanism Exploration | Enhanced understanding of neurotransmitter receptor interactions through analogs of this compound. |

Polymer Chemistry

Enhancing Drug Delivery Systems

In polymer chemistry, this compound can be incorporated into polymer matrices to improve their properties for drug delivery applications.

Example Application

Research indicates that polymers modified with this compound exhibit enhanced stability and controlled release characteristics, making them suitable for targeted drug delivery systems .

| Property Enhanced | Impact on Drug Delivery Systems |

|---|---|

| Stability | Improved shelf-life and efficacy of drug formulations. |

| Controlled Release | Gradual release of active ingredients over time for sustained therapeutic effects. |

Analytical Chemistry

Reagent for Biomolecule Detection

The compound serves as a reagent in various analytical methods, facilitating the detection and quantification of specific biomolecules within complex samples.

Application Example

In analytical chemistry protocols, this compound is used to enhance the sensitivity of assays aimed at detecting neurotransmitters or other biological markers .

| Analytical Method | Application |

|---|---|

| Assay Development | Utilized to increase detection sensitivity in neurotransmitter assays. |

Cosmetic Formulations

Antioxidant Properties

Due to its antioxidant capabilities, this compound is included in cosmetic products aimed at improving skin health and providing protection against environmental damage.

Market Application

Cosmetic formulations leveraging this compound have been shown to enhance skin hydration and reduce oxidative stress markers .

| Cosmetic Application | Benefits |

|---|---|

| Skin Health Products | Improves hydration and protects against environmental damage. |

Wirkmechanismus

The mechanism of action of ®-(4-(1-Aminoethyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways. For example, it may act as an agonist or antagonist at adrenergic receptors, affecting neurotransmitter release and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylethanolamine: A parent compound with similar structural features but lacking the chiral center.

(s)-(4-(1-Aminoethyl)phenyl)methanol: The enantiomer of ®-(4-(1-Aminoethyl)phenyl)methanol with different stereochemistry.

®-(4-(1-Aminoethyl)phenyl)ketone: The oxidized form of the compound.

Uniqueness

®-(4-(1-Aminoethyl)phenyl)methanol is unique due to its chiral center, which imparts optical activity and allows for stereospecific interactions in biological systems. This makes it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition processes.

Biologische Aktivität

(R)-(4-(1-Aminoethyl)phenyl)methanol, a chiral compound, is notable for its potential biological activities stemming from its unique structural features. This compound is characterized by the presence of an aminoethyl group and a hydroxymethyl substituent on a phenyl ring, which contributes to its interactions with various biological targets. The understanding of its biological activity is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C9H13NO

- Molecular Weight : 151.21 g/mol

- Structure : The compound contains a stereocenter, making it significant in asymmetric synthesis and influencing its biological interactions.

The biological activity of this compound primarily involves:

- Enzyme-Substrate Interactions : The amino group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.

- Receptor Binding : The compound may interact selectively with receptors, influencing physiological responses.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antitumor Activity : Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in colorectal carcinoma cells .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where modulation of neurotransmitter systems is beneficial.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities against a range of pathogens, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Neuroprotective | Potential modulation of neurotransmitter systems | |

| Antimicrobial | Effective against various microbial strains |

Case Study 1: Antitumor Activity

In a study focused on the cytotoxic effects of structurally related compounds, this compound derivatives were tested against HCT116 colorectal carcinoma cells. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells while sparing normal cells.

Case Study 2: Neuroprotective Potential

Research exploring the neuroprotective effects of this compound highlighted its ability to inhibit oxidative stress markers in neuronal cell cultures. This suggests a mechanism by which the compound may protect against neurodegeneration.

Eigenschaften

IUPAC Name |

[4-[(1R)-1-aminoethyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXCLGWYBYGSBI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582972 | |

| Record name | {4-[(1R)-1-Aminoethyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925456-54-8 | |

| Record name | {4-[(1R)-1-Aminoethyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.